ethyl 3-{6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a chromene-based ester characterized by a 2H-chromen-2-one core. Key structural features include:
- 6-chloro substituent on the chromene ring.
- 7-(2-chloro-4-fluorobenzyl)oxy group, introducing halogenated aromaticity.
- 4-methyl group and 2-oxo moiety on the chromene scaffold.
- Ethyl propanoate ester at the 3-position.
This compound belongs to a class of coumarin derivatives, which are often explored for pesticidal, pharmaceutical, and material science applications due to their electronic and steric properties .
Properties
IUPAC Name |
ethyl 3-[6-chloro-7-[(2-chloro-4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2FO5/c1-3-28-21(26)7-6-15-12(2)16-9-18(24)20(10-19(16)30-22(15)27)29-11-13-4-5-14(25)8-17(13)23/h4-5,8-10H,3,6-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNWGKTYCLVEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=C(C=C(C=C3)F)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-{6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 453.288 g/mol. Its structure includes a chromenone core substituted with various functional groups, particularly a chlorinated and fluorinated benzyl ether moiety, which may enhance its biological activity due to the electronic effects of halogens .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.288 g/mol |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 583.2±50.0 °C at 760 mmHg |
| Flash Point | 214.1±19.3 °C |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, related chromenone derivatives have shown efficacy in inhibiting the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest . The specific mechanisms often involve the modulation of signaling pathways such as the MAPK pathway, which is critical in tumorigenesis.
Antimicrobial Properties
Research has demonstrated that chromenone derivatives possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents (like chlorine and fluorine) in the structure can enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy as an antimicrobial agent .
Inhibition of Enzymatic Activity
This compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies on structurally similar compounds have shown that they can inhibit squalene synthase and cholesterol synthesis, suggesting potential applications in managing hyperlipidemia and related conditions.
Study on Antitumor Effects
In a notable study, researchers investigated the effects of a related compound on malignant pleural mesothelioma (MPM). The combination treatment using trametinib (a MEK inhibitor) and a chromenone derivative demonstrated enhanced antitumor effects through ERK blockade and downregulation of CD44 expression in MPM cells . This suggests that this compound could be explored for similar therapeutic strategies.
Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial activity of various chromenone derivatives against clinical isolates of bacteria. Results indicated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics . This highlights the potential for developing new antimicrobial agents based on this class of compounds.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure positions it as a candidate for drug development, particularly in targeting specific biological pathways:
- Anticancer Activity : Preliminary studies indicate that chromenone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting potential use in cancer therapeutics .
- Enzyme Inhibition : The presence of the chromenone core allows for interactions with enzymes involved in metabolic pathways. Compounds with similar functionalities have been reported to selectively inhibit tumor-associated carbonic anhydrases (hCA IX), which are implicated in tumor growth and metastasis .
Synthetic Organic Chemistry
Ethyl 3-{6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can serve as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : The compound can be utilized as a starting material for synthesizing more complex organic molecules through various reactions, including acylation and alkylation processes. This versatility is crucial in developing new pharmaceuticals and agrochemicals .
Research into the biological activities of this compound can provide insights into its potential therapeutic uses:
- Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents, indicating that this compound may possess antibacterial or antifungal properties, meriting further investigation.
Case Studies
Several studies have highlighted the potential applications of chromenone derivatives similar to this compound:
Comparison with Similar Compounds
Substituent Variations on the Benzyloxy Group
The 7-benzyloxy substituent is a critical site of structural diversity. Key analogs include:
Notes:
- Fluorine position: The target compound’s 2-chloro-4-fluorobenzyl group differs from the 2-chloro-6-fluorobenzyl analog in electronic effects.
- Trifluoromethyl substitution : The CF3 group in significantly increases molecular weight and lipophilicity (XLogP3 = 5.1 vs. ~4.2 for the target), which could improve membrane permeability in pesticidal applications .
Chromene Core Modifications
Variations in the chromene scaffold include:
- 4-Methyl vs. 4-Hydroxy: Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate () replaces 4-methyl with hydroxy, increasing polarity (lower XLogP3) and hydrogen-bonding capacity .
- 6-Chloro vs.
Physicochemical and Spectral Properties
- Melting Point: The target compound’s melting point is unreported, but analogs like Methyl (S)-3-(dimethyl(phenyl)silyl)-3-((2R,3R,4R)-6-methoxy-3-methyl-4-phenylchroman-2-yl)propanoate () melt at 57–62°C, suggesting similar thermal stability for the target .
- NMR/IR Data: Halogenated benzyloxy groups (e.g., 2-chloro-4-fluorobenzyl) would show distinct 1H NMR signals for aromatic protons and 19F NMR shifts. IR would display C=O stretches (~1700 cm⁻¹) for the ester and chromenone .
Computational and Crystallographic Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
